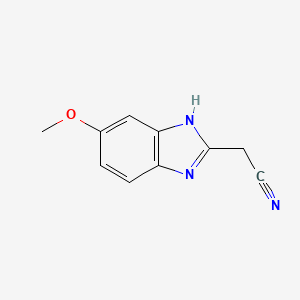

2-(Cyanomethyl)-5-methoxybenzimidazole

Description

General Overview of Benzimidazole (B57391) Derivatives in Chemical Research

Benzimidazole and its derivatives are a class of heterocyclic compounds that have garnered substantial attention in pharmaceutical and materials science research. The structural versatility of the benzimidazole ring system allows for the introduction of various functional groups at different positions, leading to a diverse library of compounds with a wide range of pharmacological properties. chemicalbook.comnih.gov These properties include antimicrobial, antiviral, anticancer, and anti-inflammatory activities. chemrevlett.com

The biological significance of benzimidazoles is underscored by their presence in commercially available drugs. For instance, Omeprazole, a proton pump inhibitor, features a substituted benzimidazole core and is widely used to treat acid-related gastrointestinal conditions. The synthesis of Omeprazole often involves intermediates like 5-methoxy-2-mercaptobenzimidazole, highlighting the importance of the 5-methoxy substitution pattern in drug design.

The following table provides a glimpse into the diverse applications of benzimidazole derivatives:

| Compound Class | Key Structural Features | Primary Area of Research/Application |

| Anthelmintics | Broad-spectrum activity against parasites | Veterinary and human medicine |

| Proton Pump Inhibitors | Substituted benzimidazole core | Treatment of ulcers and acid reflux |

| Anticancer Agents | Varied substitutions targeting cellular pathways | Oncology |

| Antihistamines | Specific side chains to block histamine (B1213489) receptors | Allergy treatment |

Significance of the Cyanomethyl Moiety in Organic Synthesis

The cyanomethyl group (-CH₂CN) is a valuable functional group in organic synthesis due to its reactivity and versatility. The presence of the nitrile (cyano) group allows for its conversion into a variety of other functional groups, making it a useful synthon for the construction of more complex molecules. kau.edu.sa

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to form ketones. This chemical flexibility makes compounds containing a cyanomethyl moiety, such as 2-(Cyanomethyl)-5-methoxybenzimidazole, attractive starting materials for the synthesis of a wide range of derivatives. kau.edu.sa 1H-Benzimidazole-2-acetonitriles, the class of compounds to which this compound belongs, are utilized in the synthesis of fused benzimidazole systems with potential biological activities. kau.edu.sa

The reactivity of the cyanomethyl group is summarized in the table below:

| Reaction Type | Reagents | Product Functional Group |

| Hydrolysis | Acid or base | Carboxylic acid or Amide |

| Reduction | Reducing agents (e.g., LiAlH₄) | Primary amine |

| Addition | Grignard reagents | Ketone (after hydrolysis) |

| Cyclization | Various reagents | Fused heterocyclic systems |

Contextualizing this compound in Academic Research

While extensive research has been conducted on benzimidazole derivatives as a whole, specific studies focusing solely on this compound are not widely documented in publicly available literature. However, its chemical structure suggests its role as a valuable intermediate in the synthesis of more complex heterocyclic systems. Research on analogous compounds, such as 2-(cyanomethyl)benzimidazole (B160407) and 2-(cyanomethyl)-5-methylbenzimidazole, provides a framework for understanding its potential reactivity and applications. chemicalbook.comachemblock.com

The synthesis of 2-(cyanomethyl)benzimidazoles is typically achieved through the condensation of an appropriately substituted o-phenylenediamine (B120857) with a reagent that can provide the cyanomethyl moiety, such as ethyl cyanoacetate (B8463686). chemicalbook.comkau.edu.sa In the case of this compound, the logical starting material would be 4-methoxy-o-phenylenediamine.

The table below presents data for the closely related compound, 2-(Cyanomethyl)-5-methylbenzimidazole, which can serve as an analogue for understanding the properties of the 5-methoxy derivative. achemblock.com

| Property | Value for 2-(Cyanomethyl)-5-methylbenzimidazole |

| CAS Number | 27099-22-5 |

| Molecular Formula | C₁₀H₉N₃ |

| Molecular Weight | 171.2 g/mol |

| Purity | 95% |

| IUPAC Name | 2-(5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile |

Given the structural similarities, it can be inferred that this compound would have the following properties:

| Property | Predicted Value for this compound |

| Molecular Formula | C₁₀H₉N₃O |

| Molecular Weight | 187.19 g/mol |

| IUPAC Name | 2-(5-methoxy-1H-benzo[d]imidazol-2-yl)acetonitrile |

The academic interest in this compound likely lies in its potential as a building block for creating novel benzimidazole-based compounds with tailored electronic and biological properties, leveraging the combined influence of the electron-donating methoxy (B1213986) group and the versatile cyanomethyl substituent.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methoxy-1H-benzimidazol-2-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c1-14-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h2-3,6H,4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWGPHBMKLNVKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(N2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyanomethyl 5 Methoxybenzimidazole and Its Precursors

Classical and Conventional Synthetic Routes to the Benzimidazole (B57391) Core

The foundational methods for synthesizing the benzimidazole core have been well-established for over a century. The most prominent among these is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid under acidic conditions. adichemistry.comcolab.ws In the context of 2-(cyanomethyl)-5-methoxybenzimidazole, this would involve the reaction of 4-methoxy-o-phenylenediamine with cyanoacetic acid. The reaction is typically heated in the presence of a mineral acid, such as hydrochloric acid, which catalyzes the condensation and subsequent cyclization to form the benzimidazole ring.

Another classical approach is the Weidenhagen reaction, which utilizes aldehydes instead of carboxylic acids. The o-phenylenediamine is condensed with an aldehyde, followed by an oxidative cyclization to yield the 2-substituted benzimidazole. While effective, these traditional methods often require harsh reaction conditions, long reaction times, and can generate significant waste, prompting the development of more efficient and environmentally benign alternatives.

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for benzimidazole synthesis. These "green" approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous reagents and solvents.

Microwave-assisted synthesis has emerged as a powerful tool in this regard. By using microwave irradiation, the reaction times for benzimidazole formation can be dramatically reduced from hours to mere minutes, often with a significant improvement in product yields. nih.gov This technique has been successfully applied to the synthesis of various 1,2-disubstituted benzimidazoles. nih.gov

The use of novel catalysts has also been a key area of research. Various metal and non-metal catalysts have been explored to facilitate the condensation reaction under milder conditions. For instance, gold nanoparticles supported on titanium dioxide have been shown to effectively catalyze the synthesis of 2-aryl and 2-alkyl benzimidazoles from o-phenylenediamines and aldehydes. mdpi.com Similarly, engineered MgO@DFNS has been utilized as a heterogeneous catalyst for the condensation of o-phenylenediamine with aldehydes at ambient temperature, offering excellent yields and easy catalyst recovery. rsc.org The use of reusable catalysts like ZnFe2O4 under ultrasonic irradiation also represents a facile and environmentally friendly protocol. doi.org

Solvent choice is another critical aspect of green chemistry. The development of reactions in water or under solvent-free conditions is highly desirable. Research has shown that some benzimidazole syntheses can be effectively carried out in aqueous media or by simply heating the reactants together without any solvent.

| Method | Catalyst/Conditions | Reaction Time | Yield | Reference |

| Microwave-assisted | Er(OTf)3 (1 mol%) | 5-10 min | 86-99% | nih.gov |

| Ultrasonic irradiation | ZnFe2O4 (10 mol%) | 22-28 min | 88-92% | doi.org |

| Heterogeneous catalysis | MgO@DFNS (10 wt%) | Not specified | 95% | rsc.org |

| Gold nanoparticles | Au/TiO2 | Not specified | 51-99% | mdpi.com |

Investigation of Reaction Mechanisms in Benzimidazole Ring Formation

The generally accepted mechanism for the formation of the benzimidazole ring via the Phillips-Ladenburg route begins with the acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid. This initial step forms an N-acyl-o-phenylenediamine intermediate. adichemistry.com This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the acyl group. The resulting tetrahedral intermediate then undergoes dehydration, eliminating a molecule of water to form the stable, aromatic benzimidazole ring. The acidic conditions employed in the Phillips reaction catalyze both the initial acylation and the final dehydration step.

Synthetic Strategies for the Cyanomethyl Moiety Introduction

The most direct method for introducing the cyanomethyl group at the 2-position of the benzimidazole ring is through the condensation of the appropriate o-phenylenediamine with a reagent already containing the cyanomethyl functionality. The reaction of 4-methoxy-o-phenylenediamine with a cyanoacetic ester, such as ethyl cyanoacetate (B8463686), is a key strategy. google.comgoogle.com This reaction is typically carried out at elevated temperatures, often in a high-boiling inert solvent.

An alternative precursor is 2-cyanoacetamide, which can also be reacted with substituted o-phenylenediamines at high temperatures to yield 2-(cyanomethyl)benzimidazoles. The reaction proceeds through an initial amide formation, followed by intramolecular cyclization and dehydration.

Another potential, though less direct, strategy involves the synthesis of a 2-halomethylbenzimidazole intermediate, followed by nucleophilic substitution with a cyanide salt. For example, a 2-chloromethyl-5-methoxybenzimidazole could be reacted with sodium cyanide to introduce the cyanomethyl group.

Synthesis of Key Intermediates, e.g., 5-methoxy-2-mercaptobenzimidazole

A crucial intermediate in the synthesis of some 5-methoxybenzimidazole (B1583823) derivatives is 5-methoxy-2-mercaptobenzimidazole. This compound is typically synthesized through the reaction of 4-methoxy-o-phenylenediamine with carbon disulfide. The reaction is generally carried out in an alkaline medium, such as a solution of potassium hydroxide (B78521) in ethanol (B145695) and water. The carbon disulfide acts as the source of the C2 carbon and the sulfur atom of the mercapto group. This intermediate can then be further functionalized at the sulfur and nitrogen atoms. pharmainfo.in

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is critical for achieving high yields and purity of this compound. Key parameters that are often adjusted include temperature, solvent, and the use of catalysts.

For the direct synthesis from 4-methoxy-o-phenylenediamine and a cyanoacetic ester, a patent describes carrying out the reaction at a temperature of 150-175°C in a halogen-free inert solvent with a boiling point at or above 150°C. google.comgoogle.com Interestingly, this process is reported to produce good yields and high purity without the need for an acid catalyst. google.com The choice of the ester group on the cyanoacetate can also influence the crystallinity and ease of purification of the final product. google.com For instance, using a mixture of ethyl cyanoacetate and n- or iso-butyl cyanoacetate can lead to a more crystalline product. google.com

The following table summarizes the impact of different conditions on the synthesis of 2-(cyanomethyl)benzimidazoles:

| Precursors | Solvent | Temperature | Catalyst | Yield | Reference |

| o-phenylenediamine, Ethyl cyanoacetate | Xylene (anhydrous) | Reflux | None | 67% | google.com |

| o-phenylenediamine, Cyanoacetic ester | Halogen-free inert solvent (b.p. ≥ 150°C) | 150-175°C | None | Good | google.comgoogle.com |

| o-phenylenediamine, Ethyl acetate (B1210297) | o-dichlorobenzene | 164-165°C | Not specified | Not specified | guidechem.com |

| o-phenylenediamine, Ethyl acetate | Oil bath | 185-195°C | None | Not specified | guidechem.com |

Chemical Reactivity and Derivatization of 2 Cyanomethyl 5 Methoxybenzimidazole

Reactions at the Cyanomethyl Group: Hydrolysis, Reduction, and Cycloaddition Reactions

The cyanomethyl group at the C-2 position of the benzimidazole (B57391) ring is a key site for chemical modification. The active methylene (B1212753) protons and the electrophilic carbon of the nitrile group allow for a variety of transformations including hydrolysis, reduction, and participation in cycloaddition reactions.

Hydrolysis: The nitrile functional group of 2-(cyanomethyl)benzimidazole (B160407) can be readily hydrolyzed to afford 2-benzimidazoleacetic acid. This transformation can be achieved under either acidic or alkaline conditions chem-station.comgoogle.com. Acid-catalyzed hydrolysis, for instance, can be performed by refluxing the compound in an aqueous solution of a strong mineral acid, such as sulfuric acid chem-station.comgoogle.com. A typical procedure involves heating 2-(cyanomethyl)benzimidazole in a 1:1 sulfuric acid solution for approximately two hours google.com. Alternatively, alkaline hydrolysis provides another effective route to the corresponding carboxylic acid chem-station.com. This reaction is significant as it converts the cyanomethyl group into a carboxylic acid moiety, which is a valuable functional handle for further derivatization, such as esterification or amidation.

Reduction: The nitrile group is susceptible to reduction to a primary amine, yielding 2-(2-aminoethyl)-5-methoxybenzimidazole. This transformation is a crucial step for introducing a flexible aminoethyl side chain, often found in biologically active molecules. Strong hydride reagents, most notably Lithium Aluminium Hydride (LiAlH4), are highly effective for this purpose. LiAlH4 is a powerful reducing agent capable of converting nitriles, along with other carbonyl compounds, into their corresponding amines or alcohols wikipedia.orgleah4sci.comorganic-chemistry.org. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product.

Another common method for nitrile reduction is catalytic hydrogenation google.com. This process involves treating the nitrile with hydrogen gas in the presence of a metal catalyst, such as Palladium (Pd), Platinum (Pt), or Nickel (Ni). The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields of the primary amine. This method is often preferred in industrial settings due to its scalability and milder conditions compared to metal hydride reductions.

Cycloaddition Reactions: The nitrile functional group, or a derivative thereof, can participate in cycloaddition reactions to form new heterocyclic rings. One such strategy involves the conversion of the nitrile to a nitrile oxide, which can then undergo a [3+2] cycloaddition. For instance, benzimidazole derivatives functionalized with both an alkyne and an aldoxime (a precursor to a nitrile oxide) can undergo an intramolecular nitrile oxide cycloaddition (INOC) mdpi.com. This reaction, typically induced by an oxidizing agent like bleach, generates a tetracyclic isoxazole-fused benzimidazole system. Although this example involves generating the nitrile oxide from an aldehyde rather than directly from the cyanomethyl group, it illustrates the potential for the nitrile moiety to be elaborated into a 1,3-dipole for cycloaddition reactions mdpi.comnih.gov. Nitrile imines are another class of 1,3-dipoles that readily undergo [3+2] cycloaddition reactions to form pyrazole or pyrazoline rings nih.gov.

Electrophilic and Nucleophilic Substitutions on the Benzimidazole Nucleus

The benzimidazole core is an aromatic system, and the benzene (B151609) part of the nucleus can undergo electrophilic substitution reactions. The regiochemical outcome of such reactions on 2-(cyanomethyl)-5-methoxybenzimidazole is dictated by the directing effects of the existing substituents.

Electrophilic Substitution: The 5-methoxy group is a powerful activating and ortho, para-directing group due to its ability to donate electron density to the benzene ring via resonance. The fused imidazole (B134444) ring system's effect is more complex, but it generally directs electrophiles to the benzene ring positions. In the case of 5-methoxybenzimidazole (B1583823), the primary sites for electrophilic attack are the C-4 and C-6 positions, which are ortho and para to the methoxy (B1213986) group, respectively. However, the C-7 position is also activated.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration of N-substituted imidazoles can be achieved with nitric acid in trifluoroacetic anhydride researchgate.net. The synthesis of Omeprazole, a drug containing a 5-methoxybenzimidazole core, involves a nitration step on a related pyridine N-oxide precursor google.com. More advanced methods, such as visible light-induced photoredox catalysis, have been developed for the selective C-H trifluoromethylation at the C-4 position of benzimidazoles, demonstrating modern approaches to functionalizing the core researchgate.netrsc.org.

Nucleophilic Substitution: Classical nucleophilic aromatic substitution (SNAr) on the benzimidazole nucleus is generally difficult as it requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. The this compound molecule lacks such potent activating groups. Therefore, direct displacement of a hydrogen atom or other leaving groups on the benzene ring by a nucleophile is not a facile process under standard SNAr conditions. Such reactions on heteroaromatic systems are more common on electron-deficient rings like pyridines or pyrimidines, or when the ring is activated, for example, by N-oxidation google.com.

Functionalization of the Methoxy Group and its Impact on Reactivity

The methoxy group at the C-5 position is not merely a directing group for electrophilic substitution; it can also be functionalized, primarily through O-demethylation to yield the corresponding 5-hydroxybenzimidazole derivative. This transformation is significant as the resulting phenolic hydroxyl group can alter the molecule's biological properties and provides a new site for derivatization, such as etherification or esterification.

Several reagents are commonly employed for the cleavage of aryl methyl ethers chem-station.com.

Boron Tribromide (BBr₃): This is one of the most effective and widely used reagents for O-demethylation. BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, facilitating a nucleophilic attack by the bromide ion on the methyl group chem-station.com.

Hydrobromic Acid (HBr): Concentrated aqueous HBr is a classic reagent for cleaving ethers. The reaction typically requires harsh conditions, such as heating at high temperatures chem-station.com.

Aluminum Chloride (AlCl₃): This Lewis acid can also promote demethylation, often in the presence of a nucleophilic scavenger like a thiol google.com.

Thiols: Nucleophilic demethylation can be achieved using strong nucleophiles like thiols (e.g., ethanethiol) under basic conditions chem-station.com.

The conversion of the methoxy to a hydroxyl group has a profound impact on the reactivity of the benzimidazole ring. The hydroxyl group is also an activating, ortho, para-director for electrophilic substitution. Furthermore, its acidic proton can be removed to form a phenoxide, which can participate in various nucleophilic reactions.

| Reagent | Typical Conditions | Mechanism |

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temp (-78°C to rt) | Lewis acid-assisted nucleophilic demethylation chem-station.com |

| Hydrobromic Acid (HBr) | 47% aqueous solution, high temp (~130°C) | Brønsted acid-assisted Sₙ2 reaction chem-station.com |

| Aluminum Chloride (AlCl₃) | CH₂Cl₂ or MeCN, heat | Lewis acid-assisted cleavage google.com |

| Alkyl Thiols (e.g., EtSH) | Basic conditions (e.g., NaOH), NMP or DMSO, heat | Sₙ2 reaction with thiolate nucleophile chem-station.com |

Synthesis of Novel Benzimidazole Derivatives from this compound

The active methylene group of 2-(cyanomethyl)benzimidazole makes it an excellent C-nucleophile for the construction of more complex molecules. This reactivity has been exploited in several synthetic strategies to create novel benzimidazole derivatives.

A notable example is the asymmetric Mannich-type reaction of N-protected 2-(cyanomethyl)benzimidazoles with N-benzoyl imines nih.gov. This reaction, catalyzed by a chiral phosphoric acid, proceeds in a highly diastereo- and enantioselective manner. The active methylene group acts as the pronucleophile, adding to the imine to generate products with vicinal trisubstituted stereogenic centers. The N-protecting group on the benzimidazole is crucial for enhancing the acidity of the α-proton and controlling the stereochemical outcome nih.gov.

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Key Features |

| N-protected 2-(cyanomethyl)benzimidazole | N-benzoyl imine | Chiral Phosphoric Acid | 2-Alkylbenzimidazole with vicinal stereocenters | High diastereo- and enantioselectivity; Kinetically controlled nih.gov |

Furthermore, the reaction of 2-cyanomethylbenzimidazole with hydrazonoyl halides provides a facile route to pyrrolo[1,2-a]benzimidazole derivatives. This reaction demonstrates the utility of the cyanomethyl group in constructing fused heterocyclic systems.

Exploration of Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. 2-(Cyanomethyl)benzimidazole is an ideal substrate for certain MCRs due to its active methylene group.

One of the most prominent examples is its use in a modified Gewald multicomponent reaction to synthesize 2-(2-aminothiophene)-benzimidazoles rsc.orgresearchgate.net. This one-pot, three-component reaction involves the condensation of 2-(cyanomethyl)benzimidazole, an aldehyde, and elemental sulfur in the presence of a base like piperidine rsc.org. The reaction mechanism is believed to proceed through an initial Knoevenagel condensation between the active methylene group of the benzimidazole and the aldehyde to form an α,β-unsaturated nitrile intermediate. Subsequent Michael addition of sulfur, followed by cyclization and tautomerization, yields the final 2-aminothiophene product rsc.orgresearchgate.net. This reaction provides an efficient and atom-economical route to novel, biologically relevant benzimidazole-thiophene hybrids.

| Component 1 | Component 2 | Component 3 | Catalyst/Base | Product |

| 2-(Cyanomethyl)benzimidazole | Aldehyde | Elemental Sulfur | Piperidine | 2-(2-Aminothiophene)-benzimidazole rsc.orgresearchgate.net |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Cyanomethyl 5 Methoxybenzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-(Cyanomethyl)-5-methoxybenzimidazole, ¹H and ¹³C NMR spectra would provide definitive information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (δ), splitting patterns (multiplicity), and integration values (number of protons). The aromatic protons on the benzimidazole (B57391) ring would appear in the downfield region (typically δ 7.0-8.0 ppm), with their specific shifts and coupling constants indicating their positions relative to the methoxy (B1213986) group and the fused imidazole (B134444) ring. The methoxy group (-OCH₃) would present as a sharp singlet, typically around δ 3.8-4.0 ppm. The methylene (B1212753) protons (-CH₂-) of the cyanomethyl group would also produce a singlet, expected to appear further downfield than typical alkyl protons due to the electron-withdrawing effects of the adjacent cyano and benzimidazole groups. The labile N-H proton of the imidazole ring would appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show distinct signals for the cyanomethyl carbon, the methoxy carbon, and the various aromatic and heterocyclic carbons of the benzimidazole core. The nitrile carbon (-C≡N) has a characteristic chemical shift in the δ 115-120 ppm range. The carbons of the benzene (B151609) ring would be differentiated based on their substitution, with the carbon attached to the methoxy group showing a significant upfield shift.

A hypothetical data table for the expected NMR shifts is presented below.

| ¹H NMR | Atom | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 | Aromatic CH | ~7.3-7.6 | d | 1H |

| H-6 | Aromatic CH | ~6.8-7.0 | dd | 1H |

| H-7 | Aromatic CH | ~7.2-7.4 | d | 1H |

| N-H | Imidazole NH | Variable (Broad) | s | 1H |

| CH₂ | Methylene | ~4.0-4.2 | s | 2H |

| OCH₃ | Methoxy | ~3.8-3.9 | s | 3H |

| ¹³C NMR | Atom | Expected Chemical Shift (δ, ppm) |

| C-2 | Imidazole C=N | ~150-155 |

| C-4 | Aromatic CH | ~110-115 |

| C-5 | Aromatic C-O | ~155-160 |

| C-6 | Aromatic CH | ~100-105 |

| C-7 | Aromatic CH | ~115-120 |

| C-3a | Bridgehead C | ~135-140 |

| C-7a | Bridgehead C | ~140-145 |

| CH₂ | Methylene | ~20-25 |

| OCH₃ | Methoxy | ~55-60 |

| CN | Nitrile | ~115-120 |

Note: The table above is interactive and presents hypothetical data based on known chemical shift ranges for similar structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₉N₃O), high-resolution mass spectrometry (HRMS) would confirm its elemental formula by providing a highly accurate mass measurement. The calculated exact mass for the protonated molecule [M+H]⁺ is 188.0824.

Electron ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner. The molecular ion peak (M⁺) would be observed at m/z 187. Key fragmentation pathways would likely involve the loss of the cyanomethyl group or cleavage of the methoxy group.

| Analysis Type | Expected Result |

| Molecular Formula | C₁₀H₉N₃O |

| Molecular Weight | 187.20 g/mol |

| HRMS (ESI+) [M+H]⁺ | Calculated: 188.0824, Found: 188.0811 nih.gov |

Note: This table is interactive.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are essential for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A sharp, intense peak around 2240-2260 cm⁻¹ would confirm the presence of the nitrile group (-C≡N). The N-H stretching vibration of the imidazole ring would appear as a broad band in the 3200-3500 cm⁻¹ region. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene and methoxy groups would appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the benzimidazole ring system would be found in the 1450-1650 cm⁻¹ region. The characteristic C-O stretching of the methoxy group would be visible as a strong band around 1250 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The nitrile stretch is typically a strong and sharp band in the Raman spectrum, making it easily identifiable. The aromatic ring vibrations would also give rise to characteristic Raman signals.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |

| N-H (Imidazole) | Stretching | 3200-3500 (broad) |

| C-H (Aromatic) | Stretching | >3000 |

| C-H (Aliphatic) | Stretching | <3000 |

| C≡N (Nitrile) | Stretching | 2240-2260 (sharp) |

| C=N / C=C (Ring) | Stretching | 1450-1650 |

| C-O (Methoxy) | Stretching | ~1250 |

Note: This table is interactive and presents typical frequency ranges.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions Analysis

UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The benzimidazole ring system is a chromophore that absorbs UV radiation. The spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show strong absorption bands characteristic of π → π* transitions associated with the conjugated aromatic system. The presence of the methoxy group, an auxochrome, would likely cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzimidazole.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the imidazole N-H group. This would definitively confirm the connectivity and conformation of the molecule in the crystalline form. To date, no public crystal structure data for this specific compound has been found.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This technique is used to confirm the empirical formula and purity of a synthesized sample. For this compound, with the molecular formula C₁₀H₉N₃O, the theoretical elemental composition would be calculated and compared against experimentally determined values.

| Element | Theoretical Percentage |

| Carbon (C) | 64.16% |

| Hydrogen (H) | 4.85% |

| Nitrogen (N) | 22.45% |

| Oxygen (O) | 8.55% |

Note: This table is interactive. Experimental values for a compound of this formula have been reported as C, 63.95%; H, 4.52%; N, 22.01%. rsc.org

Computational and Theoretical Investigations of 2 Cyanomethyl 5 Methoxybenzimidazole

Quantum Chemical Calculations, e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. DFT methods calculate the electron density of a system to determine its energy and, consequently, its structure and reactivity. For 2-(Cyanomethyl)-5-methoxybenzimidazole, a typical study would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p) to find the molecule's most stable three-dimensional conformation. niscpr.res.inresearchgate.net

From this optimized structure, several key electronic properties can be derived:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. epstem.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue), which are critical for predicting how the molecule will interact with biological receptors or other reactants. researchgate.net

Reactivity Descriptors: Parameters such as ionization potential, electron affinity, chemical potential, and global softness can be calculated from the FMO energies to quantify the molecule's reactivity profile. nih.gov

These calculations provide a foundational understanding of the molecule's intrinsic properties, guiding further investigation into its potential applications.

Note: The values in this table are hypothetical and serve to illustrate the typical output of a DFT calculation.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into conformational changes and intermolecular interactions. hw.ac.ukmdpi.com

For this compound, an MD simulation would typically involve:

Placing the molecule in a simulated environment, such as a box of water molecules to mimic physiological conditions.

Applying a force field (e.g., CHARMM, AMBER) that defines the potential energy of the system based on bond lengths, angles, and non-bonded interactions.

Simulating the system's evolution over a period, often nanoseconds to microseconds, to observe its behavior at a given temperature and pressure. researchgate.net

The primary applications of MD simulations for this compound would be:

Intermolecular Interactions: If a biological target for the compound is known (e.g., an enzyme or receptor), MD simulations can model the ligand-protein complex. mdpi.com This allows for the detailed study of interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. It can also reveal the stability of the compound within the binding site over time. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies and Molecular Descriptor Derivations

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. eurekaselect.com These models help in predicting the activity of new, unsynthesized molecules. bohrium.com

A QSAR study involving this compound would be part of a larger investigation of related benzimidazole (B57391) derivatives. The process involves:

Data Collection: A dataset of benzimidazole compounds with experimentally measured biological activity (e.g., IC50 values) is compiled.

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors is calculated. These can be constitutional (e.g., molecular weight), topological (e.g., branching indices), quantum-chemical (e.g., HOMO/LUMO energies), or 3D descriptors (e.g., surface area). ekb.eg

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that links the descriptors to the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation methods. eurekaselect.com

For this compound, its descriptors would be calculated and used as part of the dataset to build the model. The resulting QSAR equation could then be used to predict its activity and to guide the design of more potent derivatives by suggesting modifications to its structure.

Prediction of Spectroscopic Properties through Computational Models

Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for confirming the identity and structure of a synthesized compound. nih.govmdpi.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the nuclear magnetic shielding tensors. niscpr.res.in These are then converted into ¹H and ¹³C NMR chemical shifts. By comparing the computed spectrum with the experimental one, chemists can confirm the molecular structure. Discrepancies between predicted and observed shifts can reveal specific conformational or electronic effects. nih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. niscpr.res.in These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The computed vibrational modes can be animated, allowing for a precise assignment of each peak to a specific molecular motion (e.g., C=N stretching, C-H bending). nih.gov

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule. researchgate.net This allows for the prediction of the absorption wavelengths (λmax) in a UV-Vis spectrum, which correspond to electrons being promoted to higher energy orbitals.

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR | C5-OCH₃ Carbon | 55.8 ppm | 55.6 ppm |

| ¹H NMR | -CH₂-CN Protons | 4.15 ppm | 4.12 ppm |

| IR | C≡N Stretch | 2255 cm⁻¹ | 2252 cm⁻¹ |

| UV-Vis | λmax | 285 nm | 287 nm |

Note: These values are for illustrative purposes to show the typical correlation between computationally predicted and experimentally measured spectroscopic data.

In Silico Studies of Reaction Pathways and Transition States

Computational methods can be used to explore the mechanisms of chemical reactions, providing insights that are difficult to obtain experimentally. For this compound, this could involve studying its synthesis or its metabolic degradation.

This type of study focuses on the potential energy surface of a reaction. Key objectives include:

Locating Transition States: A transition state is the highest energy point along the reaction coordinate. DFT calculations can be used to locate the geometry and energy of these fleeting structures.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. A lower activation energy implies a faster reaction.

Mapping the Reaction Pathway: By calculating the Intrinsic Reaction Coordinate (IRC), chemists can map the entire path from reactants to products through the transition state, confirming that the located transition state correctly connects the desired species.

For instance, an in silico study could investigate the final cyclization step in the synthesis of the benzimidazole ring, determining the activation energy and elucidating the role of catalysts or specific reagents in the process. Such studies are crucial for optimizing reaction conditions and improving synthesis yields.

Analytical Methodologies for the Quantification and Characterization of 2 Cyanomethyl 5 Methoxybenzimidazole in Research Matrices

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the separation, quantification, and purity assessment of many organic molecules, including benzimidazole (B57391) derivatives. A reversed-phase HPLC (RP-HPLC) method is generally suitable for a compound with the polarity of 2-(Cyanomethyl)-5-methoxybenzimidazole.

Method Development: The development of a robust HPLC method would involve the systematic optimization of several key parameters. A C18 or C8 column is a common choice for the stationary phase in the analysis of benzimidazole compounds. nih.govresearchgate.net The mobile phase composition is a critical factor, typically consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer). nih.govptfarm.pl The pH of the buffer can significantly influence the retention time and peak shape of the analyte by controlling its ionization state. Gradient elution, where the proportion of the organic solvent is increased over time, may be employed to ensure the efficient elution of the compound and any potential impurities with differing polarities. nih.gov

Detection is commonly achieved using a UV-Vis detector, as the benzimidazole ring system inherently possesses chromophores that absorb UV radiation. ptfarm.pl The selection of an appropriate wavelength, likely near the compound's absorption maximum, is essential for achieving high sensitivity.

Validation: Once developed, the method must be validated according to established guidelines to ensure its reliability. Validation parameters would include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Illustrative HPLC Method Parameters:

| Parameter | Suggested Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. The direct analysis of many benzimidazole derivatives by GC can be challenging due to their relatively low volatility and potential for thermal degradation.

For a compound like this compound, a derivatization step might be necessary to increase its volatility and thermal stability. nih.govoup.com This could involve converting the secondary amine in the imidazole (B134444) ring to a less polar derivative, such as a silyl (B83357) derivative (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or an acyl derivative. nih.gov

Method Considerations: The choice of a capillary column with a suitable stationary phase (e.g., a non-polar phase like 5% phenyl-polydimethylsiloxane or a mid-polar phase) is critical for achieving good separation. The injector and detector temperatures must be carefully optimized to ensure efficient volatilization without causing degradation of the analyte. Mass Spectrometry (MS) is the preferred detector for GC as it provides structural information, aiding in peak identification and confirmation. nih.govoup.com

Hypothetical GC-MS Parameters (for a derivatized analyte):

| Parameter | Suggested Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line | 290 °C |

| Ion Source Temp. | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 50-500 m/z |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is an indispensable, simple, and rapid technique for qualitative analysis. ijcrt.org It is particularly useful during chemical synthesis to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product. nih.govderpharmachemica.com It also serves as a quick method for assessing the purity of a compound and for optimizing the solvent system for column chromatography purification. nih.govumich.edu

Procedure: A solution of the compound is spotted onto a TLC plate coated with an adsorbent, typically silica (B1680970) gel. umich.edu The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The mobile phase moves up the plate by capillary action, and the components of the spotted mixture separate based on their differential partitioning between the stationary and mobile phases. umich.edu The separation is influenced by the polarity of the compounds, the adsorbent, and the eluent.

For this compound, a mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate or methanol) would likely be used as the mobile phase. nih.govderpharmachemica.com Visualization of the separated spots can be achieved under UV light (typically at 254 nm), as the benzimidazole ring is UV-active. nih.gov Alternatively, chemical staining agents can be used. nih.govumich.edu The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions.

Example TLC Systems for Benzimidazole Derivatives:

| Stationary Phase | Mobile Phase (v/v) | Visualization |

| Silica Gel 60 F254 | Ethyl Acetate : n-Hexane (3:5) | UV Lamp (254 nm) |

| Silica Gel 60 F254 | Chloroform : Methanol (B129727) (9:1) | UV Lamp (254 nm), Iodine Vapor |

| Alumina | Toluene : Acetone (8:2) | UV Lamp (254 nm) |

Spectrophotometric and Fluorometric Methods for Detection

UV-Visible spectrophotometry can be a straightforward and cost-effective method for the quantification of benzimidazole derivatives in bulk or simple formulations, provided that no other components in the matrix absorb at the analytical wavelength. ijpsonline.comnih.govnih.gov

Spectrophotometric Method: The method would involve dissolving a known amount of this compound in a suitable solvent (e.g., methanol or ethanol) and measuring its absorbance at the wavelength of maximum absorption (λmax). A calibration curve of absorbance versus concentration would be prepared using standard solutions, and the concentration of the unknown sample would be determined by interpolation from this curve.

Some spectrophotometric methods for benzimidazoles involve derivatization to produce a colored product that can be measured in the visible region. For instance, some benzimidazoles react with iron (III) and ferricyanide (B76249) to yield a Prussian blue product, which can be quantified colorimetrically. ijpsonline.comnih.govnih.gov Another approach involves a nucleophilic substitution reaction with a chromogenic reagent like 1,2-naphthoquinone-4-sulphonate (NQS) in an alkaline medium to form a colored product. journalirjpac.comresearchgate.net

Fluorometric Methods: While not as commonly reported for simple benzimidazoles, fluorescence spectroscopy could potentially be a more sensitive and selective method if the compound exhibits native fluorescence or can be derivatized with a fluorescent tag. The method would involve measuring the fluorescence intensity at a specific emission wavelength after excitation at an appropriate wavelength. The high sensitivity of this technique could be advantageous for determining trace amounts of the compound.

Illustrative Spectrophotometric Data:

| Parameter | Value |

| Solvent | Methanol |

| λmax | ~280 nm (Hypothetical) |

| Linearity Range | 1-20 µg/mL (Hypothetical) |

| Molar Absorptivity (ε) | 1.5 x 10⁴ L mol⁻¹ cm⁻¹ (Hypothetical) |

| Correlation Coefficient (r²) | > 0.999 (Typical) |

Electrochemical Methods for Characterization

Electrochemical techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be used to study the redox properties of this compound. These methods provide information about the oxidation and reduction potentials of the molecule, which can be useful for understanding its electronic structure and potential interactions.

Methodology: The analysis would be performed in an electrochemical cell containing a three-electrode system: a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). The compound would be dissolved in a suitable solvent containing a supporting electrolyte. By scanning the potential applied to the working electrode, the resulting current is measured, providing a voltammogram that is characteristic of the analyte.

Studies on other benzimidazole derivatives have used voltammetric techniques to investigate their interaction with DNA and their efficacy as corrosion inhibitors by studying their adsorption on metal surfaces. dergipark.org.trpeacta.orgqu.edu.qa The electrochemical behavior is often dependent on the pH of the solution, indicating the involvement of proton transfer in the redox processes. usm.my The data obtained can help in elucidating reaction mechanisms and developing electrochemical sensors.

Structure Activity Relationship Sar Methodologies Applied to 2 Cyanomethyl 5 Methoxybenzimidazole Derivatives

Design Principles for Investigating Structure-Reactivity Relationships

The design of SAR studies for 2-(cyanomethyl)-5-methoxybenzimidazole derivatives is founded on established medicinal chemistry principles. The benzimidazole (B57391) nucleus is a privileged scaffold, known for its ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding and π-π stacking. The design strategy for this class of compounds focuses on systematically modifying three key regions: the benzimidazole core, the 2-cyanomethyl group, and the 5-methoxy substituent.

Key design principles include:

Systematic Modification: Analogues are designed by making discrete and systematic changes to the parent structure. For instance, the phenyl ring of the benzimidazole can be substituted with various electron-donating or electron-withdrawing groups to probe electronic requirements at the target.

Isosteric Replacement: Functional groups are replaced with other groups of similar size and electronic character to understand the importance of specific atoms or moieties. For example, the methoxy (B1213986) group at the C5 position could be replaced with hydroxyl, ethoxy, or halogen groups to evaluate the impact of hydrogen-bonding capability and hydrophobicity.

Homologation: Carbon chains within substituents are systematically lengthened or shortened to explore the spatial dimensions of a binding pocket.

Conformational Constraint: Introducing rigid elements, such as rings or double bonds, can lock the molecule into a specific conformation. This helps to identify the bioactive conformation and can improve binding affinity by reducing the entropic penalty of binding. The reaction of the active methylene (B1212753) in the 2-cyanomethyl group with aldehydes, for example, introduces a rigid acrylonitrile (B1666552) moiety. uobabylon.edu.iqresearchgate.net

By applying these principles, chemists can generate a focused library of compounds that systematically explores the chemical space around the this compound core, allowing for a detailed mapping of the structure-activity landscape.

Computational Approaches to SAR (e.g., Docking Methodologies, Pharmacophore Modeling)

Computational chemistry provides powerful tools to rationalize and predict the biological activities of this compound derivatives, thereby guiding the design of more effective analogues.

Docking Methodologies: Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For benzimidazole derivatives, docking studies can elucidate plausible binding modes and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, in studies of 5-methoxybenzimidazole (B1583823) derivatives targeting the estrogen receptor, docking simulations revealed that the methoxy group could influence the orientation of the ligand within the binding cleft, engaging in primarily hydrophobic interactions. acs.org Such studies allow for the in silico screening of virtual libraries of derivatives, prioritizing the synthesis of compounds predicted to have the highest affinity.

Pharmacophore Modeling: A pharmacophore model is an abstract representation of the key steric and electronic features necessary for a molecule to interact with a specific biological target. These models are generated based on a set of known active compounds. For instance, a pharmacophore model for CYP2C19 inhibitors based on 2-mercapto-5-methoxybenzimidazole analogues identified key features including hydrogen bond acceptors/donors from the benzimidazole nitrogens and hydrophobic regions corresponding to the benzimidazole ring and its substituents. acs.org A similar approach could be applied to a series of active this compound derivatives to build a predictive model. This model would highlight the essential spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, guiding the design of novel compounds that fit the model and are likely to be active. acs.orgpharmacophorejournal.comresearchgate.net

These computational approaches, often used in conjunction, provide a rational framework for understanding SAR at a molecular level, reducing the time and resources required for the discovery of lead compounds.

In Vitro Experimental Methodologies for Activity Profiling, Focused on Molecular Mechanisms

The biological activity of newly synthesized this compound derivatives is determined through a tiered approach of in vitro experimental assays. These assays are crucial for quantifying potency and elucidating the molecular mechanism of action.

Enzyme Inhibition Assays: If the derivatives are designed as enzyme inhibitors, their potency is quantified using enzyme inhibition assays. For example, benzimidazole derivatives have been evaluated as inhibitors of enzymes like CYP17A1 hydroxylase, where IC₅₀ values are determined to measure the concentration of the compound required to inhibit 50% of the enzyme's activity. nih.gov Similarly, in the context of antimalarial research, derivatives of 2-cyanomethyl-benzimidazole have been tested for their ability to inhibit the protease falcipain-2. researchgate.net

Mechanism-Specific Assays: To understand how a compound exerts its effect, specific assays are employed. For antimalarial benzimidazoles, a hemozoin formation inhibition assay can be used. This assay measures the ability of a compound to interfere with the parasite's detoxification of heme, a critical survival pathway. researchgate.net For compounds designed as microtubule-stabilizing agents, assays measuring α-tubulin acetylation in treated cells can provide direct evidence of target engagement. researchgate.net

The data from these in vitro experiments are fundamental to building a robust SAR model. By correlating the structural modifications of each derivative with its performance in these assays, researchers can identify the chemical features that are critical for the desired biological activity.

Impact of Substituent Effects on Molecular Interactions and Pathways

The biological activity of a this compound derivative is ultimately determined by the collective influence of its substituents on its ability to interact with a biological target.

The Benzimidazole Core: The bicyclic benzimidazole ring system serves as a rigid scaffold, positioning the substituents in a defined spatial orientation. Its aromatic nature allows for π-π stacking interactions, while the nitrogen atoms can act as hydrogen bond donors or acceptors, anchoring the molecule in a binding site.

The 2-Cyanomethyl Group: The cyanomethyl group at the C2 position is a key modulator of the molecule's properties. Its electron-withdrawing nature influences the electronic character of the benzimidazole ring system. Furthermore, the active methylene (-CH₂-) group is a versatile synthetic handle, allowing for the creation of a wide array of derivatives. For instance, its condensation with substituted aromatic aldehydes yields benzimidazolyl acrylonitriles. SAR studies on these derivatives have shown that the nature of the substituent on the aromatic ring dramatically influences biological activity, as demonstrated in antimalarial screens.

Table 1: Effect of Substituents on the Antimalarial Activity of Benzimidazole Acrylonitrile Derivatives Data synthesized from related studies on 2-cyanomethyl-benzimidazole derivatives. researchgate.net

| Compound ID | Substituent (R) on Acrylonitrile Moiety | Antimalarial IC₅₀ (µM) |

|---|---|---|

| R-01 | 4-Chlorophenyl | 0.69 |

| R-04 | 4-Fluorophenyl | 1.60 |

| R-08 | 2,4-Dichlorophenyl | 1.61 |

| R-02 | 4-Nitrophenyl | 2.11 |

| R-05 | Phenyl | 3.80 |

The 5-Methoxy Group: Substituents at the C5 position of the benzimidazole ring are known to significantly impact biological activity. The 5-methoxy group is generally considered to be hydrophobic and can engage in favorable van der Waals interactions within a protein's binding pocket. acs.org Studies on estrogen receptor modulators showed that the 5-methoxy group contributed to binding affinity. acs.org Similarly, SAR studies of CYP17A1 inhibitors showed that the placement and nature of substituents on the benzimidazole core, including at the C5 position, were critical for inhibitory potency.

Table 2: Effect of Benzimidazole Substitution on CYP17A1 Hydroxylase Inhibition Data synthesized from SAR studies of benzimidazole-based CYP17A1 inhibitors. nih.gov

| Compound ID | Key Structural Feature | CYP17A1 Hydroxylase IC₅₀ (µM) |

|---|---|---|

| Cmpd 2 | 5-Methoxy-1-(pyridin-3-yl)-1H-benzo[d]imidazole | 1.2 |

| Cmpd 12 | 1-(4-(Trifluoromethyl)phenyl)-1H-indole | 3.4 |

| Cmpd 20 | 5-Methyl-1-(pyridin-3-yl)-1H-indole | 2.6 |

| Cmpd 18 | 6-Methyl-1-(pyridin-3-yl)-1H-indole | > 50 |

Future Perspectives and Emerging Research Avenues for 2 Cyanomethyl 5 Methoxybenzimidazole

Challenges and Opportunities in Synthesis and Scale-up

The synthesis of 2-(cyanomethyl)-5-methoxybenzimidazole, like many substituted benzimidazoles, typically involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. While established methods provide a foundation, challenges and opportunities emerge when considering large-scale, cost-effective, and environmentally benign production.

Challenges:

Reaction Conditions: Many traditional benzimidazole (B57391) syntheses require harsh conditions, such as high temperatures and strong acids, which can lead to side reactions and are not ideal for large-scale production from a safety and energy perspective. dtic.mil

Purification: The removal of impurities and unreacted starting materials can be challenging, often requiring chromatographic techniques that are not easily scalable. nih.gov Developing crystallization-based purification methods would be a significant advancement.

Opportunities:

Catalyst Development: The exploration of novel catalysts, including nanomaterial-based rsc.orgsemanticscholar.org and solid acid catalysts, rsc.org presents a significant opportunity to develop more efficient and selective syntheses. Reusable catalysts would also contribute to the sustainability of the process.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer improved control over reaction parameters, enhanced safety, and easier scalability compared to batch processes.

Green Synthesis Routes: The development of synthetic methods that utilize greener solvents, such as water or bio-derived solvents, and energy-efficient techniques like microwave irradiation, would align with the principles of sustainable chemistry. chemmethod.commdpi.comresearchgate.net An overview of greener approaches is presented in Table 1.

| Green Chemistry Approach | Potential Advantage for this compound Synthesis |

| Use of Green Solvents (e.g., water, ethanol (B145695), PEG) | Reduced environmental impact and potential for easier product isolation. chemmethod.com |

| Microwave-Assisted Synthesis | Shorter reaction times and potentially higher yields. chemmethod.com |

| Catalyst-Free or Metal-Free Reactions | Reduced cost and toxicity associated with metal catalysts. mdpi.com |

| Use of Recyclable Catalysts (e.g., solid acids, nanoparticles) | Lower catalyst loading, easier separation, and reduced waste. rsc.org |

| One-Pot Synthesis | Increased efficiency by avoiding isolation of intermediates. chemmethod.com |

Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound.

Advanced Computational Modeling for Novel Properties

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery of new applications. For this compound, advanced computational modeling can provide valuable insights into its electronic structure, potential reactivity, and interactions with biological targets.

Potential Applications of Computational Modeling:

Prediction of Physicochemical Properties: Density Functional Theory (DFT) calculations can be employed to predict key properties such as molecular geometry, electronic distribution, and spectroscopic characteristics (NMR, IR, UV-Vis). This information can aid in the characterization of the molecule and its derivatives.

Reactivity Prediction: Computational models can be used to predict the reactivity of different sites within the molecule. For instance, calculations can determine the most likely sites for electrophilic or nucleophilic attack, guiding the design of new derivatization strategies. nih.gov

Exploring Reaction Mechanisms: Computational studies can elucidate the mechanisms of known and potential reactions involving this compound, helping to optimize reaction conditions and predict the formation of byproducts.

Virtual Screening for Biological Activity: If this scaffold is considered for medicinal chemistry applications, molecular docking and molecular dynamics simulations can be used to predict its binding affinity to various biological targets. This can help in identifying potential therapeutic applications for its derivatives.

While specific computational studies on this compound are not yet widely reported, the extensive research on other benzimidazole derivatives suggests that such studies would be highly valuable.

Unexplored Reactivity and Derivatization Pathways

The unique combination of a cyanomethyl group and a methoxy-substituted benzimidazole ring in this compound provides multiple avenues for chemical modification. While some reactions of the cyanomethyl group in benzimidazoles are known, many pathways remain unexplored.

Potential Areas for Exploration:

Reactions of the Cyanomethyl Group: The active methylene (B1212753) group adjacent to the cyano group is a versatile handle for various transformations. organic-chemistry.org This includes:

Alkylation and Acylation: To introduce diverse substituents.

Knoevenagel Condensation: With aldehydes and ketones to form new C=C bonds.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings.

Hydrolysis and Reduction: Conversion of the cyano group to a carboxylic acid or an amine, respectively, would provide access to a different class of derivatives.

Derivatization of the Benzimidazole Ring:

N-Alkylation and N-Arylation: Modification of the imidazole (B134444) nitrogen atoms can significantly impact the compound's properties.

Electrophilic Aromatic Substitution: The methoxy (B1213986) group directs electrophilic substitution to specific positions on the benzene (B151609) ring, allowing for the introduction of additional functional groups.

Tandem and Cascade Reactions: The multiple reactive sites on the molecule could be exploited in tandem or cascade reactions to rapidly build molecular complexity. For example, a reaction could be initiated at the cyanomethyl group, followed by an intramolecular cyclization involving the benzimidazole ring. researchgate.net

A summary of potential derivatization pathways is provided in Table 2.

| Reactive Site | Potential Reaction Type | Potential Products |

| Cyanomethyl Group (Active Methylene) | Alkylation, Acylation, Knoevenagel Condensation | C-substituted derivatives, α,β-unsaturated nitriles |

| Cyanomethyl Group (Cyano) | Hydrolysis, Reduction, Cycloaddition | Carboxylic acids, Amines, Heterocyclic derivatives (e.g., tetrazoles) |

| Benzimidazole Ring (N-H) | Alkylation, Arylation, Acylation | N-substituted benzimidazoles |

| Benzimidazole Ring (Aromatic) | Electrophilic Substitution (e.g., nitration, halogenation) | Substituted benzimidazole derivatives |

Table 2: Unexplored Reactivity and Derivatization Pathways for this compound.

Integration in Multi-Component Reaction Design

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov The structural features of this compound make it an excellent candidate for integration into novel MCR designs.

A notable example is the use of 2-cyanomethyl benzimidazoles in a modified Gewald multicomponent reaction . researchgate.net This reaction, involving an aldehyde, elemental sulfur, and the 2-cyanomethyl benzimidazole, leads to the formation of 2-aminothiophene-linked benzimidazoles, which are of interest in medicinal chemistry. researchgate.netarkat-usa.orgderpharmachemica.com

Further Opportunities for MCR Integration:

Ugi and Passerini Reactions: The potential to convert the cyanomethyl group to a primary amine or a carboxylic acid would open the door to using the resulting derivatives in well-established isocyanide-based MCRs like the Ugi and Passerini reactions. researchgate.netresearchgate.netbeilstein-journals.orgbeilstein-journals.orgnih.gov This would allow for the rapid generation of libraries of complex, peptide-like molecules.

Novel MCR Scaffolds: The inherent reactivity of the cyanomethyl group could be exploited in the design of entirely new MCRs. For instance, it could act as a nucleophile in a cascade reaction involving multiple electrophiles.

Post-MCR Modifications: Products obtained from MCRs involving this compound could undergo further intramolecular reactions, leveraging the reactivity of the benzimidazole core to generate novel polycyclic scaffolds.

Role in Sustainable Chemistry Initiatives

The principles of green chemistry are increasingly important in both academic and industrial settings. chemmethod.com The synthesis and application of this compound can be viewed through the lens of sustainability, with several opportunities to develop more environmentally friendly processes.

Contributions to Sustainable Chemistry:

Green Synthesis: As discussed in section 9.1, the adoption of green synthetic methods for the production of this compound is a key area of opportunity. This includes the use of renewable solvents, nih.govmdpi.comyork.ac.ukmdpi.com energy-efficient reaction conditions, and recyclable catalysts. rsc.org

Atom Economy: The use of this compound in MCRs is inherently aligned with the principles of green chemistry due to the high atom economy of these reactions. nih.gov

Catalysis: The development of highly efficient and selective catalysts for both the synthesis and derivatization of this compound can reduce waste and energy consumption.

Biodegradable Derivatives: Research into the environmental fate and biodegradability of derivatives of this compound could guide the design of more environmentally benign final products.

By focusing on these areas, the chemical community can ensure that the future development and application of this compound and its derivatives are conducted in a sustainable and responsible manner.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Cyanomethyl)-5-methoxybenzimidazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of o-phenylenediamine derivatives with appropriate nitrile-containing precursors. For example, potassium carbonate and sodium methoxide in methanol under reflux are critical for achieving high yields (75% in one protocol), while anhydrous magnesium chloride acts as a catalyst to stabilize intermediates . Solvent choice (e.g., methanol vs. DMF) and temperature control are pivotal to avoid side reactions like hydrolysis of the cyanomethyl group.

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR : The -NMR spectrum should show a singlet for the methoxy group (~δ 3.8 ppm) and distinct aromatic protons split due to the benzimidazole core. The cyanomethyl group (CHCN) appears as a triplet near δ 4.2 ppm .

- IR : A sharp peak ~2200 cm confirms the C≡N stretch.

- HRMS : Validate molecular weight (e.g., CHNO requires m/z 188.082). Cross-referencing experimental and calculated isotopic patterns ensures purity .

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : The compound is sensitive to moisture and light. Store in amber vials under inert gas (N/Ar) at –20°C. Decomposition pathways include hydrolysis of the nitrile group to amides under acidic/alkaline conditions. Regular TLC or HPLC analysis (C18 column, acetonitrile/water mobile phase) monitors degradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic processes?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying nucleophilic/electrophilic sites. For instance, the cyanomethyl group’s electron-withdrawing effect lowers the HOMO energy at the benzimidazole N-atom, enhancing metal coordination in catalysis . Molecular docking studies (AutoDock Vina) further predict binding affinities with biological targets like kinase enzymes .

Q. What strategies resolve contradictions in spectral data during characterization?

- Methodological Answer : Contradictions (e.g., unexpected -NMR shifts) may arise from tautomerism in the benzimidazole ring. Use variable-temperature NMR to observe dynamic equilibria. For ambiguous HRMS data, high-resolution ion-trap MS/MS fragments the molecular ion to confirm structural motifs . Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive proof .

Q. How does modifying substituents on the benzimidazole core affect bioactivity?

- Methodological Answer : Systematic SAR studies involve synthesizing derivatives with varied substituents (e.g., halogens, alkyl chains) at positions 2 and 5. For example, replacing the methoxy group with fluorine enhances metabolic stability but may reduce solubility. In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with LogP measurements quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.